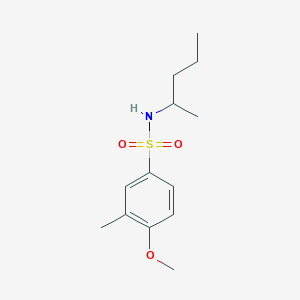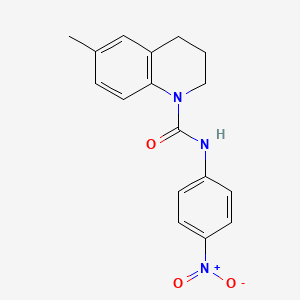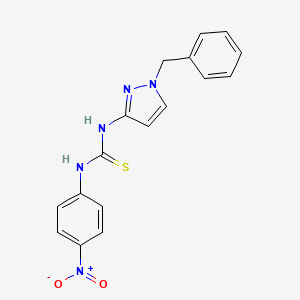
4-methoxy-3-methyl-N-(1-methylbutyl)benzenesulfonamide
描述
4-methoxy-3-methyl-N-(1-methylbutyl)benzenesulfonamide, also known as MMBS, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. MMBS is a sulfonamide derivative with a molecular weight of 309.44 g/mol and a chemical formula of C15H23NO3S.
作用机制
4-methoxy-3-methyl-N-(1-methylbutyl)benzenesulfonamide is known to bind to specific sites on proteins and ion channels, which can alter their structure and function. This binding can be used to study the activity of these proteins and channels and to identify potential drug targets.
Biochemical and Physiological Effects:
4-methoxy-3-methyl-N-(1-methylbutyl)benzenesulfonamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of ion channels and the regulation of protein-ligand interactions. 4-methoxy-3-methyl-N-(1-methylbutyl)benzenesulfonamide has also been shown to have antioxidant and anti-inflammatory properties, which may have potential therapeutic benefits.
实验室实验的优点和局限性
One advantage of using 4-methoxy-3-methyl-N-(1-methylbutyl)benzenesulfonamide in lab experiments is its high selectivity for specific proteins and ion channels, which allows for more precise and accurate measurements of their activity. However, one limitation is that 4-methoxy-3-methyl-N-(1-methylbutyl)benzenesulfonamide can be toxic at high concentrations, which can affect the results of experiments.
未来方向
There are several potential future directions for research involving 4-methoxy-3-methyl-N-(1-methylbutyl)benzenesulfonamide. One area of interest is the development of new drugs that target specific ion channels and proteins using 4-methoxy-3-methyl-N-(1-methylbutyl)benzenesulfonamide as a tool for identifying potential drug targets. Another area of interest is the use of 4-methoxy-3-methyl-N-(1-methylbutyl)benzenesulfonamide in studying the structure and function of ion channels and proteins in more detail, which could lead to a better understanding of their role in various diseases. Additionally, further research is needed to determine the optimal concentration of 4-methoxy-3-methyl-N-(1-methylbutyl)benzenesulfonamide for use in lab experiments to minimize toxicity while still achieving accurate results.
科学研究应用
4-methoxy-3-methyl-N-(1-methylbutyl)benzenesulfonamide has been used in various scientific research applications, including as a fluorescent probe for detecting protein-ligand interactions and as a tool for studying the structure and function of ion channels in cells. 4-methoxy-3-methyl-N-(1-methylbutyl)benzenesulfonamide has also been investigated for its potential use in developing new drugs for the treatment of various diseases, such as cancer and neurological disorders.
属性
IUPAC Name |
4-methoxy-3-methyl-N-pentan-2-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3S/c1-5-6-11(3)14-18(15,16)12-7-8-13(17-4)10(2)9-12/h7-9,11,14H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJRORVFNOUUFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NS(=O)(=O)C1=CC(=C(C=C1)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-3-methyl-N-(pentan-2-yl)benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(aminosulfonyl)phenyl]-1-[(4-chlorophenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4113489.png)

![dimethyl 5-{[(2-biphenylylamino)carbonothioyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4113496.png)
![2-{[2-(4-tert-butylphenyl)cyclopropyl]carbonyl}-N-(2,4-dimethoxyphenyl)hydrazinecarboxamide](/img/structure/B4113501.png)
![2-{[(2-bromobenzyl)thio]acetyl}-N-(2-methoxy-4-nitrophenyl)hydrazinecarbothioamide](/img/structure/B4113502.png)
![2-{2-chloro-4-[(isobutylamino)sulfonyl]phenoxy}-N-(2-ethylphenyl)acetamide](/img/structure/B4113504.png)
![N-cyclohexyl-2-{[4-(4-methoxyphenyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4113511.png)
![N-(3-chloro-4-fluorophenyl)-2-({4-ethyl-5-[3-(4-methoxy-3-methylphenyl)propyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4113527.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-furylmethyl)thiourea](/img/structure/B4113529.png)
![N-(4-chlorophenyl)-N'-[(1-ethyl-2-pyrrolidinyl)methyl]ethanediamide](/img/structure/B4113531.png)
![N-benzyl-2-{2-methoxy-4-[(4-methyl-1-piperazinyl)carbonothioyl]phenoxy}acetamide](/img/structure/B4113538.png)
![2-{[4-allyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B4113539.png)
![7-chloro-1-(3-ethoxy-4-propoxyphenyl)-2-[2-(4-morpholinyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4113550.png)
